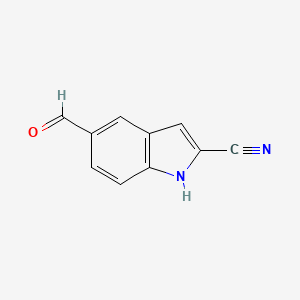

5-Formyl-1H-indole-2-carbonitrile

CAS No.: 2092729-43-4

Cat. No.: VC11723449

Molecular Formula: C10H6N2O

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092729-43-4 |

|---|---|

| Molecular Formula | C10H6N2O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 5-formyl-1H-indole-2-carbonitrile |

| Standard InChI | InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H |

| Standard InChI Key | HQJFSQKBJZSLRN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C=O)C=C(N2)C#N |

| Canonical SMILES | C1=CC2=C(C=C1C=O)C=C(N2)C#N |

Introduction

Structural and Physico-Chemical Properties

The molecular structure of 5-formyl-1H-indole-2-carbonitrile features an indole core substituted at positions 2 and 5. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar framework that facilitates π-π interactions in biological systems. Key physico-chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 170.17 g/mol |

| Functional Groups | Formyl (-CHO), Carbonitrile (-CN) |

| Topological Polar Surface Area | 65.9 Ų (estimated) |

The formyl group at position 5 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. Meanwhile, the carbonitrile group at position 2 contributes to the compound’s polarity and potential hydrogen-bonding capabilities .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 5-formyl-1H-indole-2-carbonitrile typically involves sequential functionalization of the indole ring. A common approach employs the Vilsmeier-Haack reaction for formylation, leveraging and to introduce the formyl group at the 5-position. Prior to this step, the indole nucleus is often pre-functionalized with a nitrile group via cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide.

Example Synthesis Pathway:

-

Indole Ring Formation: Cyclization of substituted anilines with α-halo ketones under acidic conditions.

-

Cyanation at Position 2: Treatment with CuCN in a high-boiling solvent (e.g., DMF) at 150–200°C.

-

Formylation at Position 5: Vilsmeier-Haack reaction with at 0–5°C, followed by hydrolysis.

Industrial Production Challenges

Scaling up the synthesis requires optimization of reaction conditions to improve yield and minimize by-products. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times during the cyanation step. Additionally, purification challenges arise due to the compound’s sensitivity to hydrolysis under acidic or basic conditions, necessitating chromatographic techniques for isolation .

Chemical Reactivity and Derivative Formation

The strategic placement of functional groups enables diverse chemical transformations:

Oxidation and Reduction

-

Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidants like in acidic media, yielding 5-carboxy-1H-indole-2-carbonitrile.

-

Reduction: Catalytic hydrogenation (e.g., , ) reduces the nitrile to an amine, producing 5-formyl-1H-indole-2-amine, a precursor for further functionalization.

Electrophilic Substitution

The indole ring undergoes electrophilic substitution preferentially at the 3-position. For example, bromination with in acetic acid introduces a bromine atom at position 3, generating 3-bromo-5-formyl-1H-indole-2-carbonitrile.

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives with extended conjugation. Such reactions are pivotal in synthesizing fluorescent dyes or photoactive compounds.

Applications in Drug Discovery and Development

Lead Optimization Strategies

Structural modifications of 5-formyl-1H-indole-2-carbonitrile focus on enhancing bioavailability and target affinity. Key strategies include:

-

Introduction of solubilizing groups: Sulfonamide or tertiary amine substituents improve aqueous solubility.

-

Halogenation: Fluorine or chlorine atoms at position 4 increase metabolic stability by reducing cytochrome P450-mediated oxidation.

Case Study: Menin-MLL Inhibitors

A 2023 study reported the development of a menin-MLL inhibitor (Compound 23a) derived from 5-formyl-1H-indole-2-carbonitrile. The compound exhibited:

-

: 14 nM in biochemical assays

-

90% tumor growth inhibition in a MLL-rearranged leukemia xenograft model

-

Improved pharmacokinetic profile (: 6.2 hours in rats).

Comparison with Structural Analogs

The biological and chemical profiles of 5-formyl-1H-indole-2-carbonitrile differ markedly from its isomers:

| Compound | Nitrile Position | Formyl Position | Key Biological Activity |

|---|---|---|---|

| 5-Formyl-1H-indole-2-carbonitrile | 2 | 5 | Anticancer, enzyme inhibition |

| 3-Formyl-1H-indole-4-carbonitrile | 4 | 3 | Antimicrobial, antiviral |

| 5-Formyl-4-methyl-1H-indole-2-carbonitrile | 2 | 5 | Enhanced metabolic stability |

The 5-formyl-2-cyano substitution pattern uniquely balances electronic effects, enabling dual interactions with hydrophobic and polar regions of biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume